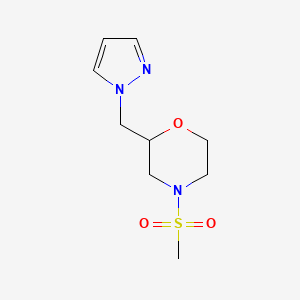
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a pyrazole moiety and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Morpholine Ring: The pyrazole derivative is then reacted with a morpholine derivative in the presence of a suitable base to form the desired compound.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)pyridine
- 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)benzene
Uniqueness
4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is unique due to the presence of both a morpholine ring and a pyrazole moiety, which can confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-16(13,14)12-5-6-15-9(8-12)7-11-4-2-3-10-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFYPYUBRYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B6965604.png)
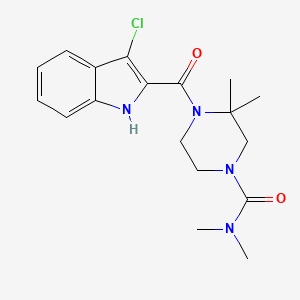
![2-(4-methylphenyl)-3-oxo-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6965619.png)
![6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965636.png)
![N-(5-chloropyridin-2-yl)-2-[methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]acetamide](/img/structure/B6965638.png)
![2-[[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B6965646.png)
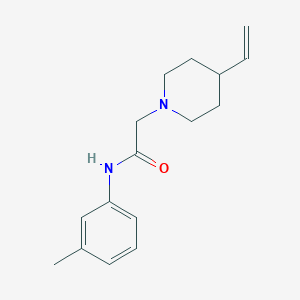
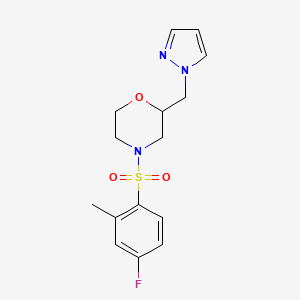
![5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6965668.png)
![1-(2-methoxypyridin-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6965680.png)
![2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B6965686.png)
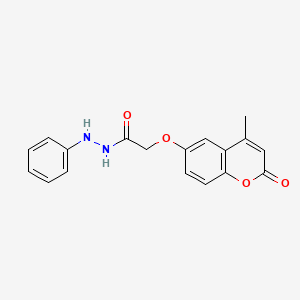
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[(3,4,5-trifluorophenyl)methyl]amino]propanamide](/img/structure/B6965695.png)
![[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-(3-hydroxypyridin-2-yl)methanone](/img/structure/B6965702.png)
